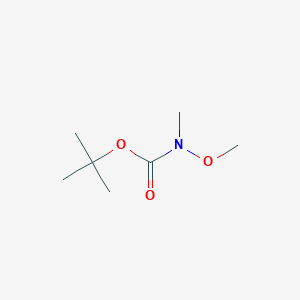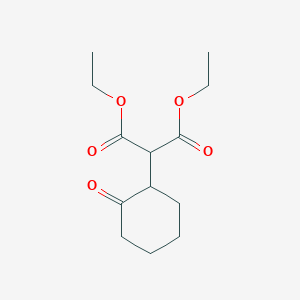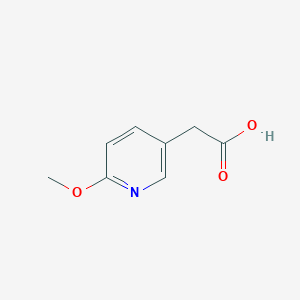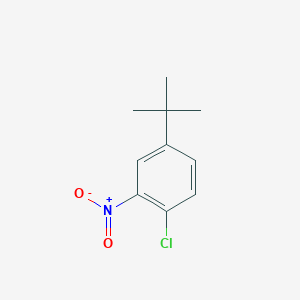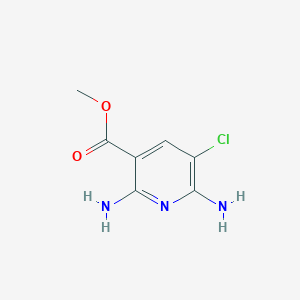
Methyl 2,6-Diamino-5-chloronicotinate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis Techniques
Research has detailed the synthesis of related compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, using routes applicable to many similar compounds. This synthesis approach includes converting intermediates to chloro compounds and then to the desired product (Grivsky et al., 1980).
Reactivity Studies
The reactivity of compounds like 2,6-diamino-4-methyl-3-pyridinecarbonitrile has been explored, with studies showing how these compounds can be converted into various derivatives (Katritzky et al., 1995).
Medical Research
Antitumor Activity
Some derivatives have been shown to have potent antitumor activities, such as in the case of certain pyrido[2,3-d]pyrimidines, which act as inhibitors of mammalian dihydrofolate reductase and have activity against specific carcinomas (Grivsky et al., 1980).
Antiviral Properties
Derivatives like 5-substituted-2,4-diaminopyrimidines have shown inhibitory activity against retroviruses, including human immunodeficiency virus, highlighting their potential in antiviral therapies (Hocková et al., 2003).
Chemical Analysis
- Liquid Chromatography Applications: Compounds like 2,6-diaminotoluene have been utilized in high-performance liquid chromatography for the detection of specific substances in biological samples, demonstrating their role in analytical chemistry (Unger & Friedman, 1979).
Propiedades
IUPAC Name |
methyl 2,6-diamino-5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFYJPAJPKSCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477333 | |
| Record name | Methyl 2,6-Diamino-5-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-Diamino-5-chloronicotinate | |
CAS RN |
519147-85-4 | |
| Record name | Methyl 2,6-Diamino-5-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


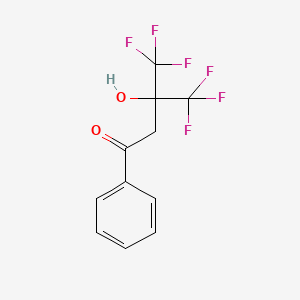
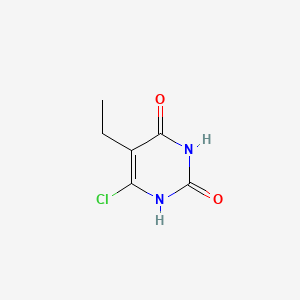
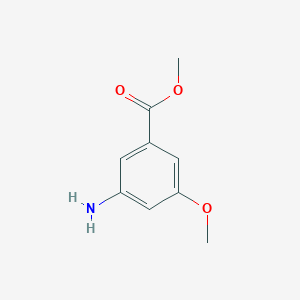

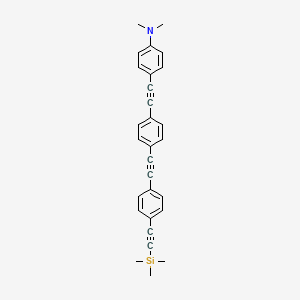

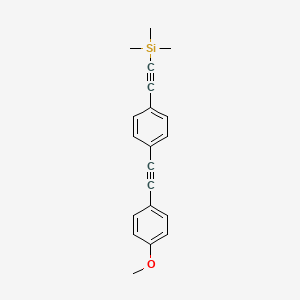
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)
